molecular formula C15H13N3O2S2 B2790739 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941971-32-0

2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2790739
CAS No.: 941971-32-0
M. Wt: 331.41
InChI Key: XXNVRRYIABYDMP-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative featuring a complex structure that includes a methylthio group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H14N4O2S2\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with acetamide precursors under controlled conditions. The methodology often includes the use of solvents such as DMF (dimethylformamide) and can be optimized through microwave irradiation techniques to enhance yields and reduce reaction times.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have been tested against various bacterial strains and fungi, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as yeast-like pathogens such as Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2aE. coli32 µg/mL
2bS. aureus16 µg/mL
2cC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, compounds containing the oxadiazole ring have been reported to inhibit key enzymes involved in cancer progression, including histone deacetylase (HDAC) and topoisomerase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4hA549 (Lung)<0.14
4gC6 (Glioma)8.16
4kL929 (Fibroblast)7.48

In one study, derivatives similar to the target compound were tested on A549 human lung cancer cells, revealing significant cytotoxicity with IC50 values ranging from 1.59 to 7.48 µM . The mechanism of action is believed to involve apoptosis induction through caspase activation and mitochondrial membrane depolarization.

The biological activity of oxadiazole derivatives is attributed to their ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : Compounds have shown inhibition of enzymes such as:
    • HDAC : Involved in chromatin remodeling and gene expression.
    • Topoisomerases : Critical for DNA replication and transcription.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • A study involving a series of oxadiazole-based compounds demonstrated their potential as novel anticancer agents with superior efficacy compared to traditional chemotherapeutics .
  • Another investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(20-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNVRRYIABYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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